4-Methylnicotinamide
Overview
Description
4-Methylnicotinamide is a chemical compound with the molecular formula C₇H₈N₂O. It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its involvement in various biochemical processes and has been studied for its potential therapeutic applications.
Mechanism of Action
Target of Action
4-Methylnicotinamide, also known as N-methylnicotinamide, is a metabolite of niacinamide/nicotinamide and niacin/nicotinic acid (vitamin B3) . It is primarily used to diagnose niacin deficiency by measuring N-methylnicotinamide in the urine . The primary target of this compound is nicotinamide N-methyltransferase (NNMT), an enzyme expressed predominantly in the liver .
Mode of Action
It is known that it is metabolized by nampt to restore the nad+ pool and delay the senescence of cells .
Biochemical Pathways
This compound is involved in the NAD salvage pathway from nicotinamide. The rate-limiting enzyme in this pathway is nicotinamide phosphoribosyltransferase (NAMPT), which catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), followed by the production of NAD via nicotinamide mononucleotide adenylyl-transferase (NMNAT) .
Pharmacokinetics
It is known that this compound is excreted in the urine .
Result of Action
The result of this compound’s action is the restoration of the cellular NAD+ pool and mitochondrial energetics, attenuation of oxidative stress and inflammatory response .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been suggested that nicotinamide will be useful as a cosmeceutical ingredient to attenuate skin aging and hyperpigmentation, especially in the elderly or patients with reduced NAD+ pool in the skin due to internal or external stressors .
Biochemical Analysis
Biochemical Properties
4-Methylnicotinamide interacts with various enzymes and proteins. The enzyme NNMT catalyzes the N-methylation of nicotinamide to form this compound . This process involves the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide . The product, this compound, can be further oxidized to N1-methyl-2-pyridone-5-carboxamide (2-PY) and N1-methyl-4-pyridone-3-carboxamide (4-PY) by aldehyde oxidase (AOX1) .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. High expression of NNMT, which produces this compound, can alter cellular NAM and SAM levels, which in turn, affects nicotinamide adenine dinucleotide (NAD+)-dependent redox reactions and signaling pathways, and remodels cellular epigenetic states .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects on gene expression. As a product of NNMT, this compound is closely linked to the levels of NAM, SAM, and SAH in cells
Temporal Effects in Laboratory Settings
Studies have shown that NNMT, which produces this compound, plays critical roles in the occurrence and development of various cancers .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on the prevention of cancer metastasis, this compound and its structurally related analog, 1,4-dimethylpyridine (1,4-DMP), were found to inhibit metastasis formation in lungs of mice .
Metabolic Pathways
This compound is involved in the nicotinamide metabolism pathway . This pathway includes the conversion of nicotinamide to this compound by NNMT, and the further oxidation of this compound to 2-PY and 4-PY by AOX1 .
Transport and Distribution
It is known that this compound is excreted in the urine , suggesting that it is transported out of cells and tissues.
Subcellular Localization
Nnmt, the enzyme that produces this compound, is known to be a cytosolic enzyme , suggesting that this compound may also be located in the cytosol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylnicotinamide can be synthesized through the condensation of nicotinamide with 3,5-di-O-benzoyl-D-ribofuranosyl chloride. This reaction typically yields dibenzoylribofuranosides, which can be hydrolyzed to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic chemistry techniques such as condensation and hydrolysis. The process may be optimized for higher yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions: 4-Methylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in cellular metabolism and has been studied for its effects on cell proliferation and differentiation.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Comparison with Similar Compounds
1-Methylnicotinamide: Another methylated derivative of nicotinamide, known for its anti-inflammatory and vasoprotective properties.
Nicotinamide: The parent compound, widely used as a vitamin supplement and in various therapeutic applications.
Nicotinic Acid: Another form of vitamin B3, used to treat niacin deficiency and hyperlipidemia.
Uniqueness: 4-Methylnicotinamide is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Its role in modulating cellular metabolism and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
4-methylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKLOQCGXUTBNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222815 | |
Record name | 4-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7250-52-4 | |
Record name | 4-Methyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7250-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007250524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7250-52-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30041 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90222815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarboxamide, 4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 4-Methylnicotinamide used in studying enzyme activity?
A1: this compound serves as a valuable substrate for investigating the activity of nicotinamide N-methyltransferase (NMT). [, ] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to nicotinamide, forming 1-methylnicotinamide. Interestingly, studies have shown that 4-MN can also act as a methyl acceptor for this enzyme, producing 1,4-dimethylnicotinamide. [, ] This reaction can be easily monitored using fluorescence techniques, making 4-MN a convenient tool for NMT assays. [, ]
Q2: Can this compound be chemically modified, and how do these changes affect its properties?
A3: Researchers have explored various chemical modifications of this compound to understand its reactivity and potentially enhance its properties. One study investigated the reduction of 4-MN derivatives using sodium dithionite and sodium borohydride. [] These reactions resulted in the formation of 1,4-dihydronicotinamides and 1,6-dihydro-derivatives, respectively. [] Such modifications could potentially alter the molecule's pharmacological properties and provide insights for designing novel compounds with specific activities.
Q3: Has this compound been used in the development of any new drug candidates?
A4: Indeed, this compound has served as a starting point for designing safer analogs of drugs like flupirtine and retigabine. [] These drugs, used to treat pain and epilepsy, were withdrawn from the market due to safety concerns, including liver injury and tissue discoloration. Researchers discovered that these adverse effects might be linked to the formation of toxic metabolites, specifically quinone diimines, from the parent drugs. [] To circumvent this issue, a series of this compound derivatives were synthesized, strategically placing nitrogen substituents to direct metabolism away from quinone diimine formation. [] This approach led to the identification of promising flupirtine analogs with potent potassium channel opening activity and a reduced risk of forming toxic metabolites. []
Q4: Are there any analytical techniques specifically developed for studying this compound?
A5: While standard analytical methods are applicable, the interaction of this compound with NMT has enabled the development of specific and sensitive fluorometric assays. [, ] These assays exploit the fluorescent properties of the reaction product, 1,4-dimethylnicotinamide, enabling its quantification even at very low concentrations (100 pmol). [] This technique has proven valuable in studying NMT activity in various biological samples, including rat liver and brain tissues. [, ]
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